molecular formula C12H9FO2 B15276888 2-Fluoro-2-(naphthalen-1-yl)acetic acid

2-Fluoro-2-(naphthalen-1-yl)acetic acid

Cat. No.: B15276888
M. Wt: 204.20 g/mol
InChI Key: NYMIWXSHQUZDQF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

2-Fluoro-2-(naphthalen-1-yl)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,2-dicarboxylic acid, while reduction could produce 2-(naphthalen-1-yl)ethanol .

Mechanism of Action

The mechanism by which 2-Fluoro-2-(naphthalen-1-yl)acetic acid exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and specificity, altering its biological activity. The naphthalene ring provides a hydrophobic environment that can facilitate interactions with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-2-(naphthalen-1-yl)acetic acid include:

The uniqueness of this compound lies in its combination of a fluorine atom and a naphthalene ring, which imparts distinct chemical and biological properties not observed in its analogs .

Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

2-fluoro-2-naphthalen-1-ylacetic acid

InChI

InChI=1S/C12H9FO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H,14,15)

InChI Key

NYMIWXSHQUZDQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)F

Origin of Product

United States

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